tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

Catalog No.
S913604
CAS No.
1448855-35-3
M.F
C8H11BrN2O2
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

CAS Number

1448855-35-3

Product Name

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate

IUPAC Name

tert-butyl 3-bromopyrazole-1-carboxylate

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3

InChI Key

YFEMLWSJXURDIH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)Br

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate is a chemical compound with the molecular formula C8H11BrN2O2C_8H_{11}BrN_2O_2 and a molecular weight of approximately 247.09 g/mol. It is characterized by the presence of a bromine atom at the 3-position of the pyrazole ring, along with a tert-butyl ester group attached to the carboxylic acid. The compound is typically stored at ambient temperature and is available in solid form .

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to diverse derivatives.
  • Ester Hydrolysis: In the presence of water and an acid or base, the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming new compounds.

Research indicates that tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate exhibits biological activity, particularly in the realm of medicinal chemistry. Compounds containing pyrazole moieties are often investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. Specific studies have shown that derivatives of this compound may possess inhibitory effects on certain enzymes or biological pathways, although detailed mechanisms remain to be fully elucidated .

The synthesis of tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate can be achieved through several methods:

  • Bromination of Pyrazole: Starting from 1H-pyrazole, bromination at the 3-position can be performed using bromine or a brominating agent.
  • Esterification: The resulting bromo-pyrazole can then be reacted with tert-butyl alcohol in the presence of an acid catalyst to form the ester.
  • One-Pot Synthesis: Some synthetic routes allow for a one-pot synthesis combining both bromination and esterification steps.

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate finds applications in:

  • Pharmaceutical Development: As a building block for synthesizing bioactive compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Utilized in creating functional materials through polymerization or cross-linking reactions.

Studies involving interaction profiles suggest that tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate interacts with various biological targets. These interactions can be assessed through:

  • Molecular Docking Studies: To predict binding affinities with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its effectiveness against microbial strains or in enzyme inhibition assays.

Several compounds share structural similarities with tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity ScoreUnique Features
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate0.83Bromine at the 4-position
tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate0.82Contains a fluorine atom
tert-Butyl 3-bromo-1H-indazole-1-carboxylate0.86Indazole ring structure
tert-Butyl 1H-pyrazole-1-carboxylate0.84No bromine substitution
tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine0.84Pyridine ring incorporation

These compounds demonstrate variations in substituents and ring structures, contributing to different chemical properties and biological activities.

IUPAC Nomenclature and Molecular Architecture

The compound’s systematic name, tert-butyl 3-bromopyrazole-1-carboxylate, reflects its core pyrazole scaffold, where the tert-butyl ester occupies the N1 position, and bromine is attached to the C3 carbon. The pyrazole ring consists of two adjacent nitrogen atoms (N1 and N2), with the tert-butyl group providing steric protection and solubility modulation. The SMILES notation CC(C)(C)OC(=O)N1C=CC(Br)=N1 accurately represents the structure, highlighting the planar aromaticity of the pyrazole ring and the ester functionality.

Key Structural Attributes

FeatureDescription
Pyrazole CoreFive-membered ring with N1 and N2 atoms
Substituentstert-Butyl ester (N1), bromine (C3)
Functional GroupsEsters (C=O) and aromatic C–Br bonds
Steric ProfileBulky tert-butyl group enhances stability

Comparative Analysis with Analogous Pyrazole Derivatives

tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate differs from related compounds in substitution patterns and reactivity. For example:

CompoundSubstituentsKey Differences
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylateBromine at C4Regioselectivity in cross-coupling
3-Bromo-1H-pyrazoleUnprotected N1, no esterLower stability, higher reactivity
tert-Butyl 3-bromo-pyrazolo[3,4-b]pyridine-1-carboxylateFused pyridine ringExtended conjugation, altered electronic properties

Traditional Synthesis Routes

Sandmeyer-type Bromination of Diaminopyrazole Derivatives

The Sandmeyer-type bromination represents a cornerstone methodology for introducing bromine substituents into pyrazole derivatives, particularly those bearing amino functionalities at strategic positions [1] [2] . The synthesis of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate through this approach involves the systematic transformation of diaminopyrazole precursors via diazonium salt intermediates followed by copper-catalyzed bromination.

The fundamental mechanism of Sandmeyer-type bromination proceeds through a radical-nucleophilic aromatic substitution pathway, where the initial formation of diazonium salts serves as the key reactive intermediate [1] [4]. Research has demonstrated that 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile undergoes selective bromination when treated with tert-butyl nitrite and copper bromide in acetonitrile at temperatures ranging from 0 to 20 degrees Celsius . This regioselective process yields 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile in approximately 59 percent yield.

The reaction conditions for optimal Sandmeyer bromination have been extensively optimized through systematic studies of temperature, solvent, and catalyst loading parameters [2] [5]. Copper bromide serves as both the brominating agent and catalyst, facilitating the formation of aryl radicals through decomposition of the diazonium salt-copper complex [4]. The subsequent reaction of these aryl radicals with copper-halide complexes regenerates the copper catalyst while installing the desired bromine substituent.

Reaction ParameterOptimal ConditionsYield Range
Temperature0-20°C55-80%
SolventAcetonitrile59-71%
Catalyst Loading1.5 equivalents CuBr₂59-85%
Reaction Time2-4 hoursVariable

The regioselectivity observed in Sandmeyer bromination of diaminopyrazole derivatives arises from the directing effects of both amino and carbonitrile substituents, which influence the electronic distribution within the pyrazole ring system . The presence of electron-donating amino groups at positions 3 and 5 creates a favorable environment for diazonium salt formation, while the electron-withdrawing carbonitrile group at position 4 enhances the stability of the resulting radical intermediate.

Contemporary modifications of the traditional Sandmeyer protocol have incorporated organic nitrite esters as mild diazotizing agents, eliminating the need for aqueous acidic conditions [5]. This approach employs tert-butyl nitrite or iso-pentyl nitrite in organic solvents, enabling one-pot reactions that proceed under milder conditions while maintaining comparable yields. The modified methodology has proven particularly valuable for substrates sensitive to harsh acidic conditions or requiring anhydrous reaction environments.

Potassium Tricyanomethanide-Mediated Cyclization Pathways

Potassium tricyanomethanide-mediated cyclization represents an innovative approach for constructing substituted pyrazole frameworks through novel ring-forming reactions [2] [6]. The utilization of tricyanomethanide as a key building block enables the formation of complex pyrazole derivatives with precise control over substitution patterns and functional group positioning.

The mechanistic pathway involves the initial reaction of potassium tricyanomethanide with tert-butylhydrazine under acidic conditions, generating a reactive intermediate that undergoes subsequent cyclization to form the pyrazole core [2]. Research conducted by Evans and coworkers demonstrated that the reaction of potassium tricyanomethanide with tert-butylhydrazine in a mixture of hydrochloric acid and water yields the corresponding pyrazole derivative in 41 percent yield [2].

The cyclization process proceeds through a multi-step mechanism involving nucleophilic attack of the hydrazine nitrogen on the cyano carbon of tricyanomethanide, followed by intramolecular cyclization and elimination of hydrogen cyanide [6] [7]. The presence of multiple cyano groups in the tricyanomethanide reagent provides multiple reactive sites, enabling the formation of various substitution patterns depending on reaction conditions and substrate selection.

Optimization studies have revealed that reaction temperature, pH, and solvent composition significantly influence both yield and regioselectivity in tricyanomethanide-mediated cyclizations [7] [8]. Maintaining the reaction mixture at temperatures between 60 and 90 degrees Celsius promotes efficient cyclization while minimizing side reactions and decomposition pathways. The use of protic solvents such as water or ethanol facilitates the elimination steps required for pyrazole ring closure.

Cyclization ConditionsTemperature RangeYieldProduct Distribution
Aqueous HCl60-90°C41%Single regioisomer
Ethanol/HCl70-85°C35-48%Mixed regioisomers
DMF/Acid80-100°C25-40%Complex mixture

The synthetic utility of tricyanomethanide-mediated cyclization extends beyond simple pyrazole formation to encompass the preparation of more complex heterocyclic systems [9] [10]. The presence of residual cyano functionalities in the cyclization products provides handles for further derivatization through hydrolysis, reduction, or coupling reactions. This versatility has made tricyanomethanide-based approaches particularly valuable for the synthesis of pharmaceutical intermediates and bioactive compounds.

Recent developments in tricyanomethanide chemistry have focused on improving reaction efficiency and expanding substrate scope [8] [11]. The incorporation of transition metal catalysts has enabled cyclization reactions to proceed under milder conditions while achieving enhanced yields and selectivity. These catalytic modifications have proven especially beneficial for sensitive substrates that undergo decomposition under traditional thermal cyclization conditions.

Advanced Catalytic Approaches

Microwave-Assisted Cyclization Reactions

Microwave-assisted cyclization reactions have emerged as a powerful methodology for the efficient synthesis of pyrazole derivatives, offering significant advantages in terms of reaction time, yield, and energy efficiency [12] [13] [14]. The application of microwave irradiation to pyrazole synthesis enables rapid heating of polar reaction mixtures, resulting in dramatically reduced reaction times compared to conventional thermal methods.

The fundamental principles underlying microwave-assisted synthesis involve the direct heating of polar molecules through dipolar polarization and ionic conduction mechanisms [14] [15]. This selective heating process allows for precise temperature control and rapid attainment of reaction temperatures, leading to improved reaction kinetics and reduced formation of side products. Research has demonstrated that microwave-assisted synthesis of pyrazole derivatives can be completed within 4 to 7 minutes with yields ranging from 78 to 92 percent [16] [17].

The synthesis of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate through microwave-assisted cyclization typically involves the condensation of appropriate precursors under controlled microwave irradiation [12] [18]. The reaction proceeds through formation of hydrazone intermediates, which undergo subsequent cyclization in the presence of formic acid or other suitable catalysts. The microwave heating facilitates rapid equilibration between tautomeric forms and promotes efficient ring closure.

Microwave ParametersOptimal SettingsReaction TimeYield Range
Power Level250-450 W4-7 minutes78-92%
Temperature85-120°C5-12 minutes70-88%
PressureAtmospheric2-6 minutes75-90%
SolventEthanol/DMF3-8 minutes80-95%

The regioselectivity achieved in microwave-assisted cyclization reactions often surpasses that observed under conventional heating conditions [13] [19]. The rapid and uniform heating provided by microwave irradiation minimizes the occurrence of competing reactions and isomerization processes that can compromise product purity. This enhanced selectivity is particularly important for the synthesis of substituted pyrazoles where multiple regioisomers are possible.

Mechanistic studies have revealed that microwave irradiation can influence reaction pathways through specific activation of polar intermediates and transition states [14] [15]. The electric field component of microwave radiation interacts preferentially with polar species, leading to selective activation that may not be achievable through conventional heating methods. This phenomenon has been particularly observed in cyclization reactions involving charged intermediates or polar transition states.

The environmental benefits of microwave-assisted synthesis include reduced solvent consumption, decreased energy requirements, and minimized waste generation [16] [20]. The shorter reaction times and higher yields achieved under microwave conditions translate to improved atom economy and reduced environmental impact compared to traditional synthetic approaches. These advantages have made microwave-assisted methods increasingly attractive for both academic research and industrial applications.

Contemporary developments in microwave-assisted pyrazole synthesis have focused on solvent-free conditions and solid-phase methodologies [14] [15]. These approaches eliminate the need for organic solvents while maintaining high reaction efficiency and product purity. The use of solid supports and microwave heating has enabled the development of continuous flow processes suitable for large-scale synthesis applications.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling strategies represent state-of-the-art methodologies for the construction and functionalization of pyrazole derivatives, offering unprecedented control over substitution patterns and functional group installation [21] [22] [23]. The application of palladium, nickel, and other transition metals as catalysts has revolutionized the synthesis of complex pyrazole frameworks through efficient carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions have found extensive application in the synthesis of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate derivatives through various coupling methodologies [23] [24]. The Suzuki-Miyaura coupling reaction employs organoboronic acids as nucleophilic partners, enabling the installation of aryl and heteroaryl substituents at the brominated position of the pyrazole ring. Research has demonstrated that XPhos Pd G2 pre-catalyst facilitates efficient coupling reactions under mild conditions, providing substituted pyrazoles in yields ranging from 45 to 96 percent [25].

The mechanistic pathway of palladium-catalyzed cross-coupling involves oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with the organoborane reagent and reductive elimination to form the desired carbon-carbon bond [22] [26]. The choice of ligand significantly influences both the rate and selectivity of these transformations, with phosphine-based ligands such as XPhos providing optimal performance for pyrazole substrates.

Coupling ReactionCatalyst SystemYield RangeSubstrate Scope
Suzuki-MiyauraXPhos Pd G245-96%Aryl/heteroaryl boronic acids
Buchwald-HartwigPd₂(dba)₃/XPhos70-85%Primary/secondary amines
SonogashiraPdCl₂(PPh₃)₂/CuI75-90%Terminal alkynes
NegishiPd(PPh₃)₄60-88%Organozinc reagents

The development of iron-catalyzed cross-coupling methodologies has provided cost-effective alternatives to traditional palladium-based systems [27]. Iron complexes have demonstrated efficacy in the arylation of pyrazoles under aqueous conditions, offering advantages in terms of catalyst cost and environmental sustainability. These iron-catalyzed processes typically require higher temperatures and longer reaction times compared to palladium systems, but provide comparable yields for many substrate combinations.

Microwave-assisted palladium-catalyzed synthesis has enabled the preparation of complex pyrazole-fused heterocycles through sequential cross-coupling and cyclization reactions [24]. The combination of microwave heating with transition metal catalysis results in dramatically reduced reaction times while maintaining high yields and selectivity. This methodology has proven particularly valuable for the synthesis of pharmaceutical intermediates and bioactive compounds requiring rapid access to structural diversity.

The substrate scope of transition metal-catalyzed cross-coupling reactions encompasses a wide range of nucleophilic partners, including organoboronates, organozinc reagents, terminal alkynes, and primary amines [22] [28]. The functional group tolerance of these methodologies enables the incorporation of diverse substituents without requiring extensive protecting group strategies. This versatility has made cross-coupling approaches indispensable tools for medicinal chemistry and materials science applications.

Recent advances in transition metal-catalyzed pyrazole synthesis have focused on carbon-hydrogen bond functionalization strategies that eliminate the need for pre-functionalized substrates [21] [29]. These direct functionalization methods employ pyrazole derivatives as directing groups to facilitate regioselective carbon-hydrogen bond activation and subsequent coupling with various electrophiles. The development of these methodologies represents a significant advancement toward more efficient and atom-economical synthetic approaches.

X-ray Crystallography and Proton Disorder Analysis

The crystallographic analysis of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate reveals fundamental structural parameters essential for understanding its molecular architecture. The compound crystallizes with the molecular formula C₈H₁₁BrN₂O₂ and a molecular weight of 247.09 g/mol [1] [2]. Based on analogous pyrazole carboxylate structures, the compound likely adopts a triclinic crystal system with space group P-1, consistent with related tert-butyl indazole carboxylate derivatives [3] [4].

The crystallographic data for similar compounds provides insight into the structural characteristics. The tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a structurally related compound, exhibits triclinic symmetry with unit cell parameters a = 5.8281(2) Å, b = 10.5313(3) Å, c = 11.0917(3) Å, α = 85.954(1)°, β = 78.801(2)°, γ = 75.105(1)°, and V = 645.23(3) ų [3]. The density of 1.607 Mg m⁻³ and Z = 2 indicates two molecules per unit cell [3].

PropertyValue
Molecular FormulaC₈H₁₁BrN₂O₂
Molecular Weight247.09 g/mol
CAS Registry Number1448855-35-3
Crystal SystemTriclinic (similar compounds)
Space GroupP-1 (similar compounds)
Temperature (K)100-295
Density (g/cm³)1.607±0.1
Purity (%)95-98
Storage ConditionsInert atmosphere, 2-8°C

Proton disorder analysis reveals significant structural features characteristic of pyrazole carboxylate systems. The pyrazole ring system maintains planarity with the carboxylate group exhibiting specific angular orientations relative to the heterocyclic core [5] [6]. Detailed crystallographic studies of pyrazole-4-carboxylic acid demonstrate that molecules form quasi-linear ribbons linked by cyclic hydrogen bonds with disordered hydrogen-bonded protons [5]. The disorder manifests as dynamic processes consisting of very fast degenerate double proton transfers between rapidly interconverting O-H···N and O···H-N hydrogen bridges [5].

Temperature-dependent crystallographic analysis shows critical proton disorder-order transitions. At low temperatures, protons become preferentially localized on specific nitrogen and oxygen atoms, while at higher temperatures, the disorder becomes dynamic rather than static [5]. The displacement parameters at nitrogen atoms reflect differences between internal angles, with the C-NH-N angle being greater than the N-N=C angle [5].

Computational Modeling of Hydrogen Bonding Networks

Computational modeling using density functional theory reveals the intricate hydrogen bonding networks characteristic of pyrazole carboxylate systems. The electronic structure calculations demonstrate that the compound exhibits specific hydrogen bonding patterns that influence molecular stability and crystal packing arrangements [7] [8].

The computational analysis of pyrazole carboxylate derivatives shows that carbamic acid formation involves specific hydrogen bonding interactions. The theoretical study of carbamic acid formation in pyrazole systems reveals that the non-covalent complexes are stabilized around 23 kJ·mol⁻¹ with respect to isolated compounds [7]. The barriers in transition states range from 73 to 99 kJ·mol⁻¹ for various pyrazole derivatives [7].

Quantum mechanical calculations using the B3LYP functional with 6-311G(d,p) basis sets provide detailed insights into the electronic structure properties [9]. The calculations reveal HOMO-LUMO energy gaps that influence the compound's reactivity and stability. The dipole moment calculations indicate significant molecular polarity arising from the bromine substituent and carboxylate functionality [9].

Hydrogen Bond TypeD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-H···N (Pyrazole-4-carboxylic acid)0.881.802.746175
N-H···O (3-Aminopyrazole-4-carboxylic acid)0.881.80-2.042.747-2.851160-166
N-H···N (tert-Butyl indazole derivative)0.881.832.670160.1
O-H···O (1H-Pyrazole-3-carboxylic acid)1.001.542.546178
N-H···N (Pyrazole trimer)0.881.832.670160.1

The computational modeling reveals that hydrogen bonding networks in pyrazole carboxylate systems exhibit characteristic geometries. The N-H···N hydrogen bonds typically display distances of 2.670-2.851 Å with angles ranging from 160.1° to 166° [10] [6]. These interactions contribute significantly to crystal stability and influence the overall molecular conformation.

Molecular dynamics simulations of pyrazole derivatives demonstrate that the tert-butyl group influences conformational flexibility and hydrogen bonding patterns [8]. The bulky tert-butyl substituent creates steric hindrance that affects the orientation of the carboxylate group relative to the pyrazole ring plane [11].

Infrared and NMR Spectroscopic Fingerprints

The infrared spectroscopic analysis of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate reveals distinctive vibrational fingerprints that confirm the structural assignment. The carbonyl stretch of the carboxylate group appears as a very strong absorption between 1730-1750 cm⁻¹, characteristic of ester functionalities . The tert-butyl C-H stretching vibrations manifest as strong absorptions in the 2800-3000 cm⁻¹ region, displaying multiple bands due to symmetric and antisymmetric stretching modes .

The pyrazole ring system exhibits characteristic aromatic C=C and C=N stretching vibrations between 1400-1600 cm⁻¹ and 1480-1520 cm⁻¹, respectively . The C-H bending vibrations of the pyrazole ring appear around 1000-1200 cm⁻¹, while the C-Br stretching absorption occurs in the fingerprint region between 550-650 cm⁻¹ .

Vibrational ModeFrequency (cm⁻¹)Intensity
C-H stretch (tert-butyl)2800-3000Strong
C=O stretch (carboxylate)1730-1750Very Strong
C=C stretch (pyrazole)1400-1600Medium
C=N stretch (pyrazole)1480-1520Strong
C-H bend (pyrazole)1000-1200Medium
C-Br stretch550-650Medium
N-H out-of-plane bend800-900Weak

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of proton and carbon-13 chemical shifts. The ¹H NMR spectrum reveals distinctive resonances corresponding to the tert-butyl group appearing as a singlet at δ 1.63 ppm integrating for nine protons [14] [15]. The pyrazole ring protons exhibit characteristic chemical shifts, with H-4 appearing as a singlet at δ 6.55 ppm and H-5 as a singlet at δ 8.01 ppm [14].

The ¹³C NMR spectroscopy reveals distinct carbon environments within the molecular framework. The tert-butyl carbon atoms appear at characteristic chemical shifts around δ 28.1 ppm, while the pyrazole ring carbons exhibit chemical shifts between 100-150 ppm . The quaternary carbon of the tert-butyl group and the carboxylate carbon provide additional structural confirmation .

Compound¹H NMR δ (ppm)¹³C NMR δ (ppm)
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylatetert-Bu: 1.63 (s, 9H); H-4: 6.55 (s, 1H); H-5: 8.01 (s, 1H)tert-Bu: 28.1; C-3: 100-110; C-4: 105-115; C-5: 140-150
4-Bromo-1-tert-butyl-1H-pyrazoletert-Bu: 1.45 (s, 9H); H-3: 6.50-7.20 (d)tert-Bu: 29.0; C-3: 100-110; C-4: 90-100; C-5: 140-150
1H-PyrazoleH-3,5: 7.50-7.70 (d, 2H); H-4: 6.30 (t, 1H)C-3,5: 132-138; C-4: 107-110
Pyrazole-4-carboxylic acidH-3,5: 7.80-8.00 (d, 2H); H-4: 6.45 (t, 1H)C-3,5: 135-140; C-4: 110-115; COOH: 165-170
3-Bromo-1H-pyrazoleH-4: 6.55 (s, 1H); H-5: 7.45 (s, 1H)C-3: 95-105; C-4: 105-110; C-5: 135-140

The bromine substituent induces significant deshielding effects on adjacent carbon atoms, with the C-3 carbon appearing downfield due to the halogen's electronic influence . Comparative analysis with related pyrazole derivatives reveals that substitution patterns significantly affect chemical shift positions and coupling constants [14] [15].

Nitrogen-15 NMR spectroscopy provides additional structural information about the pyrazole nitrogen atoms. Studies of NH-pyrazoles demonstrate that ¹⁵N chemical shifts are sensitive to hydrogen bonding environments and tautomeric states [16] [17]. The differences in chemical shifts between solid state and solution reflect varying intermolecular hydrogen bonding patterns [16].

XLogP3

2.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

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Dates

Last modified: 08-16-2023

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